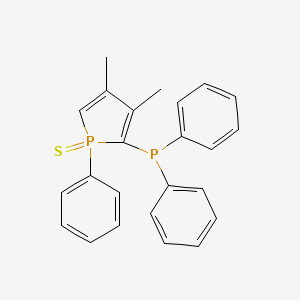
2-(Diphenylphosphanyl)-3,4-dimethyl-1-phenyl-1H-1lambda~5~-phosphole-1-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diphenylphosphanyl)-3,4-dimethyl-1-phenyl-1H-1lambda~5~-phosphole-1-thione: is an organophosphorus compound characterized by its unique structure, which includes a phosphole ring substituted with diphenylphosphanyl, dimethyl, and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diphenylphosphanyl)-3,4-dimethyl-1-phenyl-1H-1lambda~5~-phosphole-1-thione typically involves the reaction of diphenylphosphine with appropriate precursors under controlled conditions. One common method involves the use of Grignard reagents to introduce the diphenylphosphanyl group, followed by cyclization to form the phosphole ring. The reaction conditions often require an inert atmosphere and specific solvents to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve high-quality compounds.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Diphenylphosphanyl)-3,4-dimethyl-1-phenyl-1H-1lambda~5~-phosphole-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphole ring to different functional groups.
Substitution: The phenyl and diphenylphosphanyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenated reagents and strong bases are typically employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce various functional groups onto the phosphole ring .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2-(Diphenylphosphanyl)-3,4-dimethyl-1-phenyl-1H-1lambda~5~-phosphole-1-thione is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis, particularly in reactions such as hydrogenation and cross-coupling .
Biology and Medicine: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical research. Its potential to modulate enzyme activity and protein interactions is of particular interest .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and electronic devices. Its ability to enhance the properties of materials, such as conductivity and stability, makes it valuable in various applications .
Mecanismo De Acción
The mechanism by which 2-(Diphenylphosphanyl)-3,4-dimethyl-1-phenyl-1H-1lambda~5~-phosphole-1-thione exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The diphenylphosphanyl group can coordinate with metal centers, facilitating catalytic processes. Additionally, the compound’s ability to undergo redox reactions allows it to participate in electron transfer processes, influencing biochemical pathways .
Comparación Con Compuestos Similares
Diphenylphosphine: An organophosphorus compound with similar reactivity but lacking the phosphole ring structure.
1,2-Bis(diphenylphosphino)ethane: A bidentate ligand used in coordination chemistry with different structural features.
Diphenyl-2-pyridylphosphine: A ligand with a pyridyl group, offering different coordination properties.
Uniqueness: 2-(Diphenylphosphanyl)-3,4-dimethyl-1-phenyl-1H-1lambda~5~-phosphole-1-thione is unique due to its phosphole ring structure, which imparts distinct electronic and steric properties. This uniqueness enhances its ability to form stable complexes and participate in diverse chemical reactions, making it a versatile compound in various scientific and industrial applications .
Propiedades
Número CAS |
138784-68-6 |
|---|---|
Fórmula molecular |
C24H22P2S |
Peso molecular |
404.4 g/mol |
Nombre IUPAC |
(3,4-dimethyl-1-phenyl-1-sulfanylidene-1λ5-phosphol-2-yl)-diphenylphosphane |
InChI |
InChI=1S/C24H22P2S/c1-19-18-26(27,23-16-10-5-11-17-23)24(20(19)2)25(21-12-6-3-7-13-21)22-14-8-4-9-15-22/h3-18H,1-2H3 |
Clave InChI |
IEAARPQLKJOINY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CP(=S)(C(=C1C)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


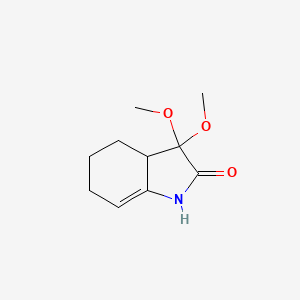
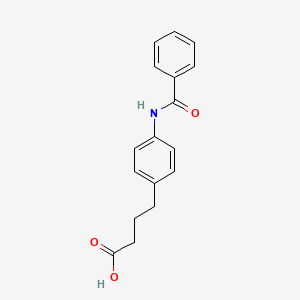
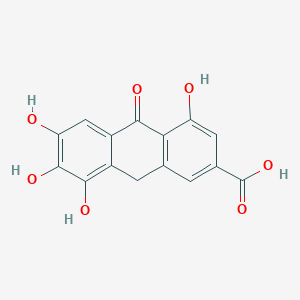
![Acetamide, N,N'-[methylenebis(2-bromo-4,1-phenylene)]bis-](/img/structure/B14274393.png)
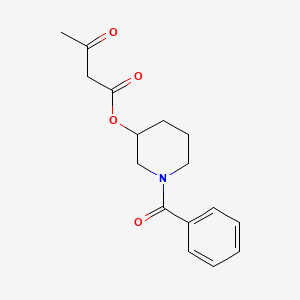

![1,2-Benzenedicarbonitrile, 3-[(2-ethylhexyl)oxy]-](/img/structure/B14274419.png)
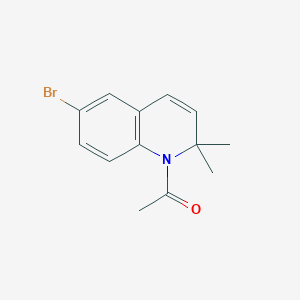

![Acetic acid, [[2-(aminosulfonyl)-6-benzothiazolyl]amino]oxo-, ethyl ester](/img/structure/B14274429.png)
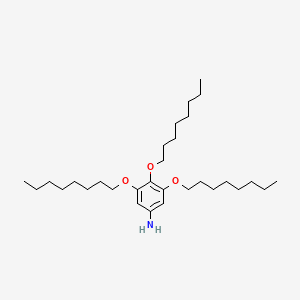
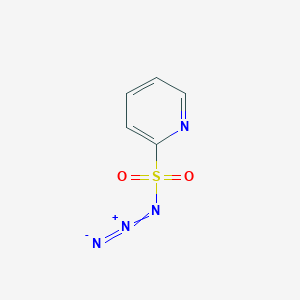

![5-[2-(2,4-Dichlorophenyl)ethyl]oxolane-2,3-diol](/img/structure/B14274477.png)
